1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE - 727689-03-4

1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE

Catalog Number: EVT-3037217
CAS Number: 727689-03-4
Molecular Formula: C23H21ClN4OS
Molecular Weight: 436.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation Reactions: Starting from suitably substituted thiophene or pyrimidine precursors, cyclocondensation reactions with various reagents like α-haloketones, β-chloroenaldehydes, and active methylene compounds are commonly employed. [, , , , ]
  • Multi-component Reactions: These reactions offer a rapid and efficient approach to synthesize complex thieno[2,3-d]pyrimidine derivatives in a single step using readily available starting materials. [, ]
  • Substitution Reactions: Once the core thieno[2,3-d]pyrimidine structure is synthesized, further modifications are often introduced through substitution reactions on the thiophene or pyrimidine rings. [, ]
Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been extensively studied using various spectroscopic techniques like NMR spectroscopy, IR spectroscopy, and Mass Spectrometry. X-ray crystallography has been crucial in understanding the three-dimensional structures and intermolecular interactions of these compounds. [, , , , ]

Mechanism of Action
  • Inhibition of Enzymes: Several thieno[2,3-d]pyrimidines have shown inhibitory activity against various enzymes, such as dihydrofolate reductase (DHFR) [], epidermal growth factor receptor (EGFR) kinase [], and cyclooxygenase-2 (COX-2) [], which are involved in crucial cellular processes.
  • Modulation of Receptor Activity: Some thieno[2,3-d]pyrimidines display agonistic or antagonistic activity towards specific receptors, modulating downstream signaling pathways. [, ]
Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by the nature and position of substituents on the heterocyclic core. These properties, including solubility, lipophilicity, and stability, are crucial for determining their pharmacokinetic profile and potential applications. [, , ]

Applications
  • Anticancer Agents: They exhibit cytotoxicity against various cancer cell lines by inhibiting crucial enzymes involved in cancer cell proliferation, such as DHFR and EGFR kinase. [, , , ]
  • Antimicrobial Agents: These compounds demonstrate activity against a broad spectrum of bacterial and fungal strains, making them potential candidates for developing new antimicrobial drugs. [, , , , ]
  • Anti-inflammatory Agents: Certain thieno[2,3-d]pyrimidines selectively inhibit COX-2, offering a potential avenue for developing anti-inflammatory drugs with reduced gastrointestinal side effects. []
  • Other Applications: These compounds have also been investigated for their potential use as antivirals, antihypertensives, and central nervous system (CNS) agents. [, ]

8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x)

  • Compound Description: This compound is a potent multikinase inhibitor, exhibiting strong activity against CDK4/CYCLIN D1 and ARK5 kinases. It demonstrated promising in vitro cytotoxicity against tumor cells, inducing apoptosis at low nanomolar concentrations. []
  • Relevance: Although structurally distinct from the target compound, 7x shares a similar pharmacophore with a focus on kinase inhibition. Both compounds contain an arylpiperazine moiety, suggesting potential exploration of similar biological targets for 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine. []

4-Chloro-2-chloromethyl-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine (5)

  • Compound Description: This compound is a potential anti-lipid lowering agent that has undergone preclinical pharmacokinetic studies in rabbits. []
  • Relevance: Compound 5 shares the core thieno[2,3-d]pyrimidine scaffold with the target compound, 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine, and also possesses a 4-chlorophenyl substituent at the 5-position. These similarities highlight the potential for exploring the lipid-lowering activity of the target compound. []
  • Compound Description: This series of compounds features a thieno[2,3-c]pyridine core substituted with various arylpiperazine moieties at the methanone position. Their crystal structures were analyzed, revealing diverse supramolecular architectures driven by intra- and intermolecular interactions. []
  • Relevance: These derivatives are structurally related to 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine through the presence of the arylpiperazine moiety, emphasizing the importance of this structural feature in medicinal chemistry. Although the core heterocyclic scaffolds differ slightly (thieno[2,3-c]pyridine vs. thieno[2,3-d]pyrimidine), their similar overall structures warrant further investigation into potential shared biological activities. []

Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives

  • Compound Description: This group of compounds, synthesized using the Petasis reaction, exhibit promising in vitro antiplasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. These derivatives also demonstrated low cytotoxicity against human lung and cervical cancer cell lines. []
  • Relevance: These derivatives share a structural similarity with 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine in their fused heterocyclic core, incorporating both a thiophene and a pyrimidine ring. This structural similarity suggests the potential for exploring the antiplasmodial activity of the target compound. []

Ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate

  • Compound Description: This compound's crystal structure was determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit. []
  • Relevance: Although structurally different from the target compound, this compound's furo[2,3-d]pyrimidine core highlights the diverse range of heterocyclic systems incorporating pyrimidine rings in medicinal chemistry. It serves as a reminder of the vast chemical space that can be explored for developing novel therapeutics based on modified pyrimidine scaffolds, including the thieno[2,3-d]pyrimidine scaffold present in the target compound. []
  • Compound Description: These novel fused heterocyclic compounds were synthesized via a single [3 + 2] cycloaddition reaction followed by C‐C bond coupling. They displayed promising in vitro EGFR kinase inhibitory activity and anti-breast cancer activity against MDA-MB-231 and MCF-7 cell lines. []
  • Relevance: Despite having a more complex structure than the target compound, these derivatives emphasize the versatility of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry. They showcase the possibility of introducing various substituents and fused rings to modify the scaffold's biological activity, suggesting potential for exploring the anticancer activity of the target compound, 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine. []
  • Compound Description: This group of compounds were synthesized and evaluated for their cytotoxicity against A549, HCT116, and MCF-7 cell lines. Several derivatives showed good to excellent cytotoxicity, particularly compound 1e, which exhibited potent broad-spectrum activity surpassing the reference drug gefitinib. []
  • Relevance: This series highlights the potential of thieno[2,3-d]pyrimidine derivatives, particularly those with modifications at the 4-position like the target compound 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine, as promising leads for anticancer drug development. []

Nα-[4-[N-[(2,4-Diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-Nδ-hemiphthaloyl-L-ornithine (7)

  • Compound Description: This DHFR inhibitor exhibited dramatically reduced binding affinity for DHFR and growth inhibition of CCRF-CEM human lymphoblastic leukemia cells compared to its pteridine analogue PT523, despite possessing excellent affinity for the reduced folate carrier (RFC). []
  • Relevance: Compound 7, with its pyrrolo[2,3-d]pyrimidine core, showcases a closely related structure to the target compound, 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine. While both compounds contain different substituents, the structural similarity around the central heterocycle suggests potential investigation into the DHFR inhibitory activity of the target compound. []

Nα- [4- [N-[(2,4-Diaminothieno[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]- Nδ-hemiphthaloyl-L-ornithine (8)

  • Compound Description: Similar to compound 7, this DHFR inhibitor exhibited significantly reduced binding affinity for DHFR and growth inhibition of CCRF-CEM cells compared to PT523, despite its excellent affinity for the RFC. []
  • Relevance: This compound shares the thieno[2,3-d]pyrimidine core structure with the target compound, 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine. The presence of a similar linker and amino acid residue highlights the importance of substituent selection in optimizing DHFR inhibition within this scaffold. Further modifications of the target compound based on these structural insights could potentially enhance its activity against DHFR. []

N-[4-[N-[(2,4-Diaminothieno[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid (12)

  • Compound Description: This compound, designed as a DHFR inhibitor, exhibited markedly reduced antifolate activity compared to its glutamate analogue aminopterin (AMT), despite displaying excellent affinity for the RFC of CCRF-CEM cells. []
  • Relevance: Sharing the core thieno[2,3-d]pyrimidine structure with 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine, this compound emphasizes the significance of appropriate substituent selection for achieving potent DHFR inhibition within this class of compounds. This knowledge can guide further structural modifications of the target compound for potential optimization of DHFR inhibitory activity. []

[[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives

  • Compound Description: This series of compounds, encompassing both 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(1H)-one and 3-substituted 2-[[(4-aryl-1-piperazinyl)alky]thio]thieno[2,3-d]pyrimidin-4(3H)-one derivatives, were investigated for their 5-HT1A receptor affinity and selectivity over α1-adrenoceptors. []
  • Relevance: These compounds are structurally related to 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine through the presence of the arylpiperazine moiety, which is a key feature for 5-HT1A receptor binding. Despite the presence of a thioether linkage at the 2-position in this series compared to the direct attachment of the piperazine ring in the target compound, the shared structural features warrant further exploration of the potential 5-HT1A receptor modulating activity of 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine. []

N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides

  • Compound Description: This group of compounds was designed as dopamine D(3) receptor ligands. Structural modifications led to the identification of several high-affinity D(3) ligands with good selectivity over other dopamine receptor subtypes, 5-HT1A, and α1 receptors. Notably, compound 27 and 41 emerged as promising candidates for positron emission tomography (PET) due to their favorable affinity, lipophilicity, and suitability for (11)C labeling. []
  • Relevance: Although structurally distinct from the target compound, this series highlights the importance of exploring different linker lengths and substitutions on the arylpiperazine moiety for modulating receptor selectivity and affinity. These insights could be valuable in future optimization efforts for 5-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine towards specific biological targets. []

Properties

CAS Number

727689-03-4

Product Name

1-[5-(4-CHLOROPHENYL)THIENO[2,3-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE

IUPAC Name

5-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Molecular Formula

C23H21ClN4OS

Molecular Weight

436.96

InChI

InChI=1S/C23H21ClN4OS/c1-29-19-8-6-18(7-9-19)27-10-12-28(13-11-27)22-21-20(14-30-23(21)26-15-25-22)16-2-4-17(24)5-3-16/h2-9,14-15H,10-13H2,1H3

InChI Key

WIGBDAMYQJPYPA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.